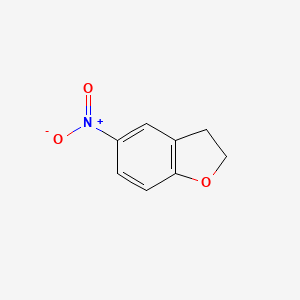

5-Nitro-2,3-dihidro-1-benzofurano

Descripción general

Descripción

5-Nitro-2,3-dihydro-1-benzofuran is a chemical compound that belongs to the class of benzofuran derivatives. These compounds have been the subject of various studies due to their interesting chemical properties and potential applications in different fields, including organic synthesis and materials science.

Synthesis Analysis

The synthesis of 5-Nitro-2,3-dihydro-1-benzofuran derivatives has been explored through different methods. One approach involves the reaction of ethyl 2-acyl-4-nitrophenoxyacetates with potassium hydroxide in dry dioxane, leading to ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates. The stereochemistry of the resulting cis and trans isomers varies depending on the acyl group used in the reaction, with acetyl, propionyl, or isobutyryl groups favoring the cis isomer formation . Another method for synthesizing dihydrofuro[2,3-b]benzofuran derivatives includes a base-mediated Michael addition of 1,3-dicarbonyls to 2-nitrobenzofurans followed by intramolecular cyclization, yielding moderate to excellent yields .

Molecular Structure Analysis

The molecular structure of a related compound, N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine, has been characterized using various spectroscopic techniques, including FT-IR, (1)H and (13)C NMR spectra. Density functional theory (DFT) calculations were performed to determine the optimized structure, vibrational frequencies, and molecular electrostatic potential (MEP). The theoretical data showed good agreement with the experimental vibrational spectra .

Chemical Reactions Analysis

The reactivity of 5-nitro-2,3-dihydro-1-benzofuran derivatives has been demonstrated in various chemical reactions. For instance, the N3C9C8N fragment of some nitro-activated benzofuroxans and benzofurazans, which are structurally related to 5-nitro-2,3-dihydro-1-benzofuran, can act as a heterodiene contributor in reactions with cyclohexadiene . Additionally, 5-nitro[1,2,5]selenadiazolo[3,4-e]benzofuroxan, a compound with a similar nitro-benzofuran moiety, has been used in pericyclic cycloaddition reactions as a dienophile or dipolarophile, leading to the synthesis of novel fused polycyclic heterosystems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitro-2,3-dihydro-1-benzofuran derivatives are influenced by their molecular structure and substituents. For example, the presence of a nitro group in the 5-hydroxy-6-nitro-2,3-diphenyl-1-benzofuran-4-carbaldehyde imine, a related compound, favors the formation of the quinoid tautomer, especially in polar solvents or when N-alkyl derivatives are present. This tautomeric equilibrium can be further influenced by complex formation with metal cations, which may lead to specific changes in luminescence spectra, suggesting potential applications as fluorogenic chemosensors .

Aplicaciones Científicas De Investigación

Investigación Anticancerígena

5-Nitro-2,3-dihidro-1-benzofurano: los derivados han mostrado resultados prometedores en la investigación anticancerígena. Los estudios han demostrado que ciertos benzofuranos sustituidos exhiben efectos significativos de inhibición del crecimiento celular en varias líneas celulares cancerosas, incluyendo leucemia, cáncer de pulmón de células no pequeñas, cáncer de colon, cáncer del SNC, melanoma y cáncer de ovario . Estos compuestos se están explorando por su potencial como agentes de terapia dirigida con efectos secundarios mínimos.

Agentes Antimicrobianos

La flexibilidad estructural del benzofurano permite la adición de varios sustituyentes, que pueden mejorar la actividad antimicrobiana. Específicamente, el grupo nitro en This compound se ha asociado con potentes propiedades antibacterianas, lo que lo convierte en un andamiaje valioso para el desarrollo de nuevos agentes antimicrobianos .

Desarrollo de Fármacos Farmacéuticos

Los derivados del benzofurano están ampliamente distribuidos en productos naturales y tienen una amplia gama de actividades biológicas y farmacológicas. Como tal, This compound y sus derivados se consideran compuestos líderes potenciales en el desarrollo de fármacos terapéuticos para enfermedades como la hepatitis C .

Ciencia de Materiales

En la ciencia de los materiales, los derivados del benzofurano se utilizan como intermediarios en la síntesis de compuestos policíclicos complejos. El grupo nitro en This compound puede sufrir diversas reacciones químicas, contribuyendo a la construcción de materiales avanzados con las propiedades deseadas .

Química Analítica

This compound: juega un papel en la química analítica como reactivo o intermedio en rutas sintéticas. Sus derivados pueden utilizarse para desarrollar métodos analíticos para la detección y cuantificación de sustancias biológicas y químicas .

Investigación Bioquímica

En la investigación bioquímica, el estudio de los derivados del benzofurano como This compound ayuda a comprender la interacción entre las moléculas pequeñas y los sistemas biológicos. Este conocimiento es crucial para el diseño de fármacos y el descubrimiento de las vías bioquímicas involucradas en la progresión de las enfermedades .

Safety and Hazards

Direcciones Futuras

Benzofuran compounds, including 5-Nitro-2,3-dihydro-1-benzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research will likely focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs .

Mecanismo De Acción

Target of Action

Benzofuran compounds, including 5-Nitro-2,3-dihydro-1-benzofuran, are known to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often the proteins or enzymes involved in these biological processes.

Mode of Action

Benzofuran derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects on different types of cancer cells .

Biochemical Pathways

These could include pathways related to cell growth, oxidative stress, and viral replication .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .

Result of Action

The result of the action of 5-Nitro-2,3-dihydro-1-benzofuran is likely to be dependent on its mode of action and the specific biological targets it interacts with. As mentioned, some benzofuran derivatives have shown significant cell growth inhibitory effects, suggesting potential anti-cancer activity .

Action Environment

The action, efficacy, and stability of 5-Nitro-2,3-dihydro-1-benzofuran can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, well-ventilated place away from fire sources and oxidants for safety and stability . Furthermore, the compound’s interaction with its biological targets can be affected by factors such as pH, temperature, and the presence of other molecules in the environment.

Propiedades

IUPAC Name |

5-nitro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPKKUFDAHEIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618378 | |

| Record name | 5-Nitro-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17403-47-3 | |

| Record name | 5-Nitro-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

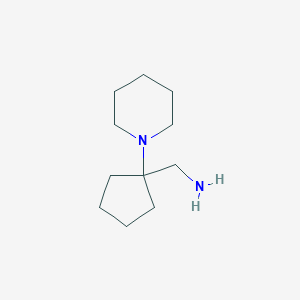

Synthesis routes and methods I

Procedure details

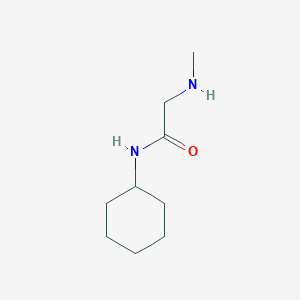

Synthesis routes and methods II

Procedure details

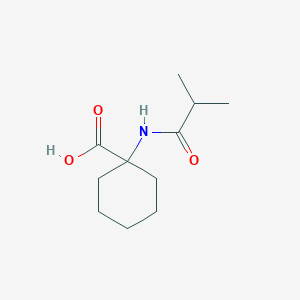

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

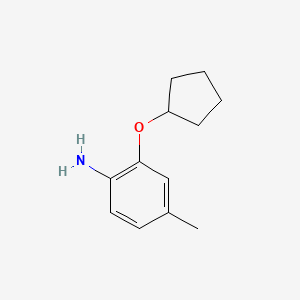

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)